molecular formula C18H24F2N2O3 B10957701 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone

Cat. No.: B10957701
M. Wt: 354.4 g/mol
InChI Key: ZSYSHIWKUDYHDL-UHFFFAOYSA-N
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Description

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(TERT-PENTYL)PHENOXY]-1-ETHANONE is a complex organic compound characterized by the presence of difluoromethyl, hydroxy, and pyrazolyl groups

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(TERT-PENTYL)PHENOXY]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(TERT-PENTYL)PHENOXY]-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making each unique in its applications and effects.

Properties

Molecular Formula

C18H24F2N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone

InChI

InChI=1S/C18H24F2N2O3/c1-5-17(3,4)13-6-8-14(9-7-13)25-11-15(23)22-18(24,16(19)20)10-12(2)21-22/h6-9,16,24H,5,10-11H2,1-4H3

InChI Key

ZSYSHIWKUDYHDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C)(C(F)F)O

Origin of Product

United States

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